molecular formula C9H10ClNO4 B3010512 Dimethylpyridine-3,5-dicarboxylate hydrochloride CAS No. 157226-85-2

Dimethylpyridine-3,5-dicarboxylate hydrochloride

Cat. No.: B3010512
CAS No.: 157226-85-2
M. Wt: 231.63
InChI Key: PPZFNLGPJXWMMF-UHFFFAOYSA-N
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Description

Dimethylpyridine-3,5-dicarboxylate hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two methyl groups and two carboxylate groups attached to a pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylpyridine-3,5-dicarboxylate hydrochloride can be synthesized through the Hantzsch reaction, which involves the condensation of ethyl acetoacetate, ammonium acetate, and formaldehyde in the presence of a suitable solvent such as ethanol. The reaction is typically carried out under reflux conditions at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. Microwave-assisted synthesis is also employed to enhance reaction rates and reduce processing times .

Chemical Reactions Analysis

Types of Reactions

Dimethylpyridine-3,5-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethylpyridine-3,5-dicarboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethylpyridine-3,5-dicarboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways and processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethylpyridine-3,5-dicarboxylate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and coordination complexes .

Biological Activity

Dimethylpyridine-3,5-dicarboxylate hydrochloride, a derivative of pyridine, has garnered attention in recent research due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antiviral, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with two carboxylate groups and two methyl groups. The molecular formula is C9H11NO4HClC_9H_{11}NO_4\cdot HCl. Its structure allows for various interactions with biological targets, contributing to its activity.

Antimicrobial Activity

Research indicates that compounds related to dimethylpyridine-3,5-dicarboxylate exhibit significant antimicrobial properties. A study highlighted the activity of pyridine derivatives against various bacterial strains, including Staphylococcus aureus , Escherichia coli , and Candida albicans . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 18 to 31 µM, demonstrating their efficacy in inhibiting microbial growth .

Table 1: Antimicrobial Activity of Dimethylpyridine Derivatives

CompoundBacterial Strains TestedMIC (µM)
Dimethylpyridine-3,5-dicarboxylateS. aureus, E. coli, C. albicans18-31
2,6-Dimethylpyridinium-3,5-dicarboxylateS. epidermidis, K. pneumoniae<50

Antiviral Activity

In addition to antimicrobial properties, dimethylpyridine derivatives have shown potential antiviral activity. A review of pyridine compounds indicated that certain derivatives could inhibit viral replication in vitro. The mechanisms often involve interference with viral entry or replication processes .

Antihypertensive Effects

Dimethylpyridine derivatives have been investigated for their antihypertensive effects. A study demonstrated that one such compound exhibited hypotensive activity significantly more potent than standard treatments when administered to spontaneously hypertensive rats . This suggests a potential role in managing hypertension.

Case Study: Antihypertensive Activity

In a controlled study involving spontaneously hypertensive rats:

  • Objective : To evaluate the hypotensive effects of dimethylpyridine derivatives.
  • Method : Administration of the compound was performed using a tail plethysmographic method to measure systolic blood pressure.
  • Results : The compound produced a marked reduction in blood pressure compared to controls.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Antiviral Mechanism : Inhibition of viral entry into host cells and disruption of viral replication cycles.
  • Vasodilation : Inducing relaxation of vascular smooth muscle through calcium channel modulation.

Properties

IUPAC Name

dimethyl pyridine-3,5-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4.ClH/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2;/h3-5H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZFNLGPJXWMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To pyridine-3,5-dicarboxylic acid (19.9 g, 119.1 mmol) in methanol (400 mL) was added of 2,2-dimethoxypropane (160 mL, 1.3 mol) and concentrated HCl (15 mL). The reaction mixture was refluxed for 18 h under an atmosphere of Ar. The solvent was evaporated then ether (100 mL) was added to the crude material and the resulting mixture heated to reflux. The mixture was allowed to remain at reflux for 2 hours then s allowed to cool to 23° C. and the precipitate filtered. The precipitate was dried to afford 27.5 g (86% yield) of the title compound as described in J. Org. Chem. Vol. 16, No 10, 1996. LCMS (+ESI, M+H+) m/z: 196.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Yield
86%

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